molecular formula C11H13F3N4O2 B7450945 N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

货号 B7450945
分子量: 290.24 g/mol
InChI 键: CLRLYIGYBQSKBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2005 by researchers at the University of Dundee, and since then, it has been extensively studied for its therapeutic properties.

作用机制

TPCA-1 acts as a potent inhibitor of the IKKβ enzyme, preventing the activation of the NF-κB pathway. This, in turn, leads to the suppression of inflammation and immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that TPCA-1 can effectively reduce inflammation and immune response in various animal models. It has also been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, TPCA-1 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One of the major advantages of TPCA-1 is its specificity towards the IKKβ enzyme, making it a potent inhibitor of the NF-κB pathway. However, one limitation of TPCA-1 is its poor solubility, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for the study of TPCA-1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, TPCA-1 has shown promise as an anti-cancer agent, and further studies could explore its use in combination with other chemotherapeutic agents. Finally, the development of more soluble analogs of TPCA-1 could improve its efficacy and make it easier to administer in vivo.
Conclusion:
In conclusion, TPCA-1 is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of the IKKβ enzyme, leading to the suppression of the NF-κB pathway. While it has several advantages, such as its specificity towards IKKβ, it also has limitations, such as poor solubility. Future studies could explore its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent, among other areas of interest.

合成方法

The synthesis of TPCA-1 involves a series of chemical reactions, starting with the condensation of 4-amino-1H-pyrazole-3,5-dicarboxylic acid with 2,2,2-trifluoroethylamine. This is followed by the coupling of the resulting intermediate with 2-(chlorocarbonyl)ethyl acrylate, which leads to the formation of TPCA-1.

科学研究应用

TPCA-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme IKKβ, which plays a crucial role in the activation of the NF-κB pathway, a key regulator of inflammation and immune response.

属性

IUPAC Name

3-(prop-2-enoylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O2/c1-2-9(19)15-4-3-10(20)17-8-5-16-18(6-8)7-11(12,13)14/h2,5-6H,1,3-4,7H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRLYIGYBQSKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CN(N=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。